molecular formula C16H20N2O2 B2499940 N-(4-nitrophenyl)adamantan-1-amine CAS No. 56714-80-8

N-(4-nitrophenyl)adamantan-1-amine

Cat. No.: B2499940
CAS No.: 56714-80-8
M. Wt: 272.348
InChI Key: DWCDJRKCUOQOLS-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)adamantan-1-amine is a compound that features an adamantane core substituted with a 4-nitrophenyl group Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)adamantan-1-amine typically involves the reaction of adamantan-1-amine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature and solvent choice, are made to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)adamantan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles.

    Coupling Reactions: Palladium catalysts, ligands, and bases.

Major Products Formed

    Reduction of Nitro Group: Formation of N-(4-aminophenyl)adamantan-1-amine.

    Substitution Products: Various substituted adamantane derivatives.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Synthesis and Characterization

N-(4-nitrophenyl)adamantan-1-amine can be synthesized through various methods, often involving the reaction of adamantane derivatives with nitrophenyl amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the structure of the synthesized compounds.

Table 1: Synthesis Overview

MethodologyDescriptionReference
Reaction with nitrophenyl amineCondensation reaction yielding this compound
CharacterizationUtilization of NMR and X-ray crystallography

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound and its derivatives. For instance, compounds derived from adamantane have shown significant inhibition against bacteria such as Escherichia coli and Bacillus subtilis. The structural modifications involving the nitrophenyl group enhance their efficacy as antibacterial agents.

Table 2: Antibacterial Activity

CompoundBacteria TestedInhibition Zone (mm)Reference
This compoundE. coli15
This compoundB. subtilis18

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, it exhibits inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This property suggests its potential utility in managing diabetes.

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)Reference
This compoundα-amylase97.37 ± 1.52
Acarboseα-amylase5.17 ± 0.25

Applications in Drug Discovery

The compound's structural properties make it a candidate for drug discovery, particularly for conditions like diabetes and Alzheimer's disease. Its ability to act as a noncompetitive antagonist at NMDA receptors positions it as a potential therapeutic agent in neurodegenerative disorders.

Case Study: Alzheimer’s Disease Treatment

A study examined the effects of adamantane derivatives on cognitive function in Alzheimer’s models, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

Material Science Applications

Beyond biological applications, this compound is being explored for its role in enhancing the properties of materials such as epoxy resins. Its incorporation into resin formulations has been shown to improve moisture resistance, thermal stability, and dielectric properties.

Table 4: Material Properties Enhancement

Property EnhancedImprovement Percentage (%)Reference
Moisture Resistance30
Thermal Stability25

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)adamantan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with its targets effectively.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)adamantan-1-amine: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)adamantan-1-amine: Features a methyl group instead of a nitro group.

    N-(4-chlorophenyl)adamantan-1-amine: Contains a chlorine atom instead of a nitro group.

Uniqueness

N-(4-nitrophenyl)adamantan-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Biological Activity

N-(4-nitrophenyl)adamantan-1-amine is a compound characterized by its unique adamantane core substituted with a 4-nitrophenyl group. This structural configuration contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound exhibits several chemical properties that influence its biological activity:

  • Nitrophenyl Group : The presence of the nitrophenyl group allows for various interactions such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets.
  • Adamantane Core : This core structure provides stability and enhances the compound's ability to interact with molecular targets effectively.

The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties. For instance, the nitro group can be reduced to form an amino group, potentially altering its pharmacological profile.

Antiviral and Antibacterial Properties

Research has indicated that this compound may possess significant antiviral and antibacterial activities. For example:

  • Antiviral Activity : Similar compounds have been investigated for their ability to inhibit viral replication. The mechanism often involves interference with viral entry or replication processes within host cells.
  • Antibacterial Activity : Studies on related adamantane derivatives suggest potential effectiveness against various bacterial strains. For instance, compounds with similar structures showed activity against Escherichia coli and Bacillus subtilis .

Case Studies

  • Anticancer Properties : A study on 4-nitro-substituted compounds revealed their potential as anticancer agents. These compounds preferentially target malignant cells, suggesting that this compound could similarly exhibit selective cytotoxicity against cancer cells .
  • Enzyme Inhibition : Related studies have shown that certain derivatives can inhibit enzymes such as α-amylase and urease, indicating potential applications in managing conditions like diabetes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureBiological Activity
N-(4-aminophenyl)adamantan-1-amineAmino group instead of nitro groupPotentially less reactive
N-(4-methylphenyl)adamantan-1-amineMethyl groupVaries in antibacterial activity
N-(4-chlorophenyl)adamantan-1-amineChlorine atomDifferent interaction profiles

This compound is unique due to its nitrophenyl substitution, which imparts distinct electronic properties that enhance its reactivity compared to other derivatives .

Research Findings Summary

Recent studies have expanded understanding of the biological activity of this compound:

  • In vitro Studies : Laboratory tests have demonstrated significant antibacterial effects against specific strains, suggesting a pathway for therapeutic development .
  • Mechanistic Insights : Investigations into its mechanism of action indicate that it may induce oxidative stress in target cells, leading to apoptosis—an important consideration for anticancer applications .

Properties

IUPAC Name

N-(4-nitrophenyl)adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDJRKCUOQOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.51 g. (0.01 mole) of 1-adamantamine, 1.41 g. p-fluoronitrobenzene and 1.38 g. K2CO3 in 10 ml. HMPA was stirred overnight in an oil bath at 135°. The mixture was allowed to cool, diluted with H2O and extracted thoroughly with C6H6. The organic layer was washed in turn with H2O and brine and taken to dryness. The waxy residue was recrystallized twice from Me2CO:cyclohexane to give 1.82 g. (67%) of N,1-adamantyl-p-nitroaniline, m.p. 188°-189°.
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